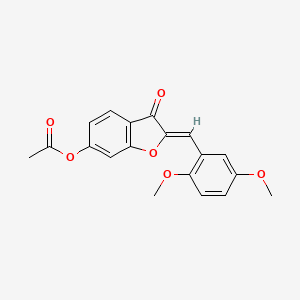![molecular formula C9H20N2 B2453127 [(2,2-dimethylpyrrolidin-3-yl)methyl]dimethylamine CAS No. 2301510-14-3](/img/structure/B2453127.png)
[(2,2-dimethylpyrrolidin-3-yl)methyl]dimethylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(2,2-dimethylpyrrolidin-3-yl)methyl]dimethylamine is a chemical compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a pyrrolidine ring substituted with dimethyl groups and a dimethylmethanamine moiety. Pyrrolidine derivatives are known for their diverse biological activities and applications in various fields of science and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2,2-dimethylpyrrolidin-3-yl)methyl]dimethylamine typically involves the reaction of 2,2-dimethylpyrrolidine with N,N-dimethylmethanamine under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Common solvents used in this synthesis include dichloromethane and ethanol, while catalysts such as palladium or platinum may be employed to enhance the reaction rate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial production methods often utilize automated systems to ensure precise control over reaction parameters and to optimize yield and purity.
化学反応の分析
Types of Reactions
[(2,2-dimethylpyrrolidin-3-yl)methyl]dimethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in substitution reactions, where one or more substituents on the pyrrolidine ring are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide. These reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst are commonly used. These reactions are often conducted under an inert atmosphere to prevent unwanted side reactions.
Substitution: Substitution reactions may involve reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides. These reactions are usually performed in the presence of a base or an acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield N-oxides or ketones, while reduction reactions can produce primary or secondary amines. Substitution reactions can result in the formation of various substituted pyrrolidine derivatives.
科学的研究の応用
[(2,2-dimethylpyrrolidin-3-yl)methyl]dimethylamine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is employed in the study of biological processes and as a tool for investigating the structure-activity relationships of pyrrolidine derivatives.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials with unique properties.
作用機序
The mechanism of action of [(2,2-dimethylpyrrolidin-3-yl)methyl]dimethylamine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist of certain receptors, enzymes, or ion channels, modulating their activity and influencing various physiological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
[(2,2-dimethylpyrrolidin-3-yl)methyl]dimethylamine can be compared with other similar compounds, such as:
2,2-Dimethylpyrrolidine: A related compound with similar structural features but lacking the dimethylmethanamine moiety.
N,N-Dimethylmethanamine: A simpler amine compound that serves as a precursor in the synthesis of more complex derivatives.
Pyrrolidine: The parent compound of the pyrrolidine class, which serves as a core structure for many biologically active molecules.
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties compared to its analogs.
特性
IUPAC Name |
1-(2,2-dimethylpyrrolidin-3-yl)-N,N-dimethylmethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-9(2)8(5-6-10-9)7-11(3)4/h8,10H,5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITMGJYROTZOZCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCN1)CN(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(6-Chloroquinazolin-4-yl)amino]-2-(furan-2-yl)propan-2-ol](/img/structure/B2453046.png)



![4-[[But-2-ynyl(prop-2-ynyl)amino]methyl]-N-methylbenzamide](/img/structure/B2453054.png)
![N-(1,4-Dioxaspiro[4.5]decan-8-ylmethyl)prop-2-enamide](/img/structure/B2453055.png)

![2-Isopropyl-3-methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride](/img/structure/B2453057.png)


![N-(1-cyano-1-methylethyl)-2-[4-(ethanesulfonyl)piperazin-1-yl]-N-methylacetamide](/img/structure/B2453063.png)
![N-(2,4-difluorophenyl)-2-({6-[2-(2-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide](/img/structure/B2453064.png)
![ethyl 3-(4-chlorophenyl)-4-oxo-5-(2-phenoxyacetamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2453066.png)
